8-Oxo-DA cep
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-DA cep involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Benzoylation of the N6-amino group: to protect it during subsequent reactions.
Oxidation of the adenine base: to introduce the 8-oxo group.
Phosphitylation of the 3’-hydroxyl group: with a cyanoethyl phosphoramidite group
Industrial Production Methods
Industrial production of this compound typically involves automated oligonucleotide synthesizers, which sequentially add phosphoramidites to produce the desired oligonucleotide chain. The process is highly controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-DA cep undergoes various chemical reactions, including:
Oxidation: The adenine base can be further oxidized under certain conditions.
Reduction: The 8-oxo group can be reduced back to the original adenine base.
Substitution: The phosphoramidite group can be substituted with other functional groups during oligonucleotide synthesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with specific functional groups introduced at the 8-oxo position, which are useful for studying DNA damage and repair mechanisms .
Scientific Research Applications
8-Oxo-DA cep is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactivity of oxidized nucleosides.
Biology: Investigating the role of oxidative DNA damage in cellular processes and disease.
Medicine: Developing diagnostic tools and therapeutic agents targeting oxidative DNA damage.
Industry: Synthesizing modified oligonucleotides for use in various applications, including genetic research and drug development
Mechanism of Action
The mechanism of action of 8-Oxo-DA cep involves its incorporation into DNA or RNA, where it mimics the naturally occurring oxidative lesion 8-oxo-dA. This lesion can mispair with adenine during DNA replication, leading to G to T transversions. The presence of 8-oxo-dA in DNA can activate DNA repair pathways, such as base excision repair, to remove the lesion and maintain genomic integrity .
Comparison with Similar Compounds
Similar Compounds
8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidized nucleoside used to study oxidative DNA damage.
N6-methyl-2’-deoxyadenosine (N6-Me-dA): A methylated nucleoside used in epigenetic studies.
5-methyl-2’-deoxycytidine (5-Me-dC): A methylated nucleoside involved in DNA methylation studies.
Uniqueness
8-Oxo-DA cep is unique in its ability to specifically mimic the oxidative lesion 8-oxo-dA, making it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair. Its specific structure allows for precise incorporation into oligonucleotides, facilitating detailed studies of DNA-protein interactions and the effects of oxidative stress on genomic stability .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKIUORDYSZMN-OBSXPSPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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